molecular formula C47H76O17 B1354248 Lup-20(29)-en-28-oic acid CAS No. 848784-85-0

Lup-20(29)-en-28-oic acid

Cat. No. B1354248
CAS RN: 848784-85-0
M. Wt: 913.1 g/mol
InChI Key: XFCSYQCYIKSNBB-WZGBEVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lup-20(29)-en-28-oic acid, also known as lup-20 (29)-en-3β-yl- (2S-hydroxypropionate)-benzoic acid, is a type of lupane triterpenoid . It has a molecular formula of C40H58O5 and an exact mass of 618.428425 .


Molecular Structure Analysis

The molecular structure of Lup-20(29)-en-28-oic acid is complex. It has a molecular weight of 424.7015 . The IUPAC Standard InChI is InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 .

Scientific Research Applications

Photosynthesis Light Reactions Inhibitor

Lup-20(29)-en-28-oic acid, also known as lupeol, has been found to act as an energy transfer inhibitor, interacting with isolated CF1 bound to the thylakoid membrane . This suggests its potential application in the study of photosynthesis light reactions .

Inhibition of Water Splitting Enzyme

Lupeol induces the appearance of a K-band, indicating that it inhibits the water splitting enzyme . This could be useful in research related to photosynthesis and energy production in plants .

Anticancer Activity

A derivative of Lup-20(29)-en-28-oic acid, 3β,28-Bis(acetyloxy)lup-20(29)-en-30-yl, has shown significant activity against MCF-7 cells, a type of breast cancer cell . This suggests its potential use in cancer research and treatment .

Synthesis of Biologically Active Compounds

The lupane family, which includes Lup-20(29)-en-28-oic acid, exhibits a wide range of pharmacological activities . The synthesis of new biologically active compounds can be achieved by modifying the triterpene scaffold or functionalizing the hydroxyl or carboxyl groups present in them .

Combination with Other Bioactive Moieties

One of the possibilities for the synthesis of new biologically active compounds is the combination of two bioactive moieties into a hybrid molecule . Lup-20(29)-en-28-oic acid can be combined with other bioactive moieties to enhance biological activity .

Inhibition of Cancer Cells

Among various derivatives, lup-20(29)-en-3β,28-di-yl-nitrooxy acetate (NBT) was found to be the most effective in inhibiting cancer cells . This suggests its potential application in cancer research and treatment .

Mechanism of Action

Target of Action

Lup-20(29)-en-28-oic acid, also known as a lupane-type triterpene, has been found to interact with several targets. It has been shown to have a significant interaction with peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

The compound’s interaction with its targets leads to a series of changes. For instance, Lup-20(29)-en-28-oic acid has been found to inhibit the initiated oxidation of 1,4-dioxane . This inhibition leads to the appearance of induction periods on the kinetic curves of oxygen absorption . The stoichiometric coefficient of inhibition, which is proportional to the number of peroxyl radicals that interact with one inhibitor molecule, is greater than 2 . This suggests that the compound is capable of breaking the oxidation chain .

Biochemical Pathways

Lup-20(29)-en-28-oic acid affects several biochemical pathways. It has been found to inhibit the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines . It also affects the mitochondrial apoptosis pathway by increasing the expression of Bax, caspase-9, and poly (ADP-ribose) polymerase, and decreasing the expression of mitochondrial Bcl-2 .

Pharmacokinetics

It’s known that the compound’s anti-inflammatory effects are concentration-dependent . More research is needed to fully understand the ADME properties of Lup-20(29)-en-28-oic acid and their impact on its bioavailability.

Result of Action

The action of Lup-20(29)-en-28-oic acid results in several molecular and cellular effects. It has been found to reduce the production of nitric oxide (NO) , suppress the expression of TNF-α and IL-1β at the mRNA and protein levels, and reduce the secretion of High Mobility Group Box 1 (HMGB1) . These effects suggest that Lup-20(29)-en-28-oic acid exerts anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of Lup-20(29)-en-28-oic acid can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory effects have been studied in lipopolysaccharide (LPS)-induced RAW264.7 cells . .

Future Directions

The anti-inflammatory properties of Lup-20(29)-en-28-oic acid suggest potential therapeutic applications for diseases such as fulminant hepatitis and rheumatology of triterpenoids in AGS . Further studies are warranted to explore these possibilities .

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58)/t22-,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCSYQCYIKSNBB-WZGBEVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lup-20(29)-en-28-oic acid
Reactant of Route 2
Lup-20(29)-en-28-oic acid
Reactant of Route 3
Lup-20(29)-en-28-oic acid
Reactant of Route 4
Lup-20(29)-en-28-oic acid
Reactant of Route 5
Lup-20(29)-en-28-oic acid
Reactant of Route 6
Lup-20(29)-en-28-oic acid

Q & A

Q1: How does Lup-20(29)-en-28-oic acid exert its anticancer effects?

A1: Lup-20(29)-en-28-oic acid has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [] This apoptotic effect has been observed in melanoma, neuroectodermal tumors, and malignant brain tumors, suggesting a potential therapeutic role in these cancers. [] While the precise mechanism of action is not fully elucidated, studies point to the mitochondria as a key target. []

Q2: Does Lup-20(29)-en-28-oic acid's anticancer activity depend on p53 status?

A2: Research suggests that Lup-20(29)-en-28-oic acid can induce apoptosis in cancer cells regardless of their p53 status. [] This characteristic distinguishes it from some other chemotherapeutic agents and underscores its potential in treating cancers with p53 mutations.

Q3: What is the role of Lup-20(29)-en-28-oic acid in inhibiting HIV-1?

A3: Studies indicate that Lup-20(29)-en-28-oic acid and its analogs interfere with HIV-1 entry into cells at a post-binding step. [] Some analogs have demonstrated disruption of viral fusion by interacting with the viral glycoprotein gp41, while others appear to disrupt the assembly and budding of the HIV-1 virus. []

Q4: What are the downstream effects of Lup-20(29)-en-28-oic acid in LPS-induced macrophages?

A4: Lup-20(29)-en-28-oic acid and its derivatives isolated from Acanthopanax gracilistylus have been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. [] This suggests potential anti-inflammatory effects, though the exact mechanisms are still under investigation.

Q5: What is the molecular formula and weight of Lup-20(29)-en-28-oic acid?

A5: Lup-20(29)-en-28-oic acid, also known as betulinic acid, has the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol. []

Q6: What spectroscopic techniques are useful for characterizing Lup-20(29)-en-28-oic acid?

A6: Several spectroscopic methods are employed to characterize Lup-20(29)-en-28-oic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR techniques, such as 1D-NMR (1H NMR, 13C NMR, DEPT), 2D-NMR (HSQC, HMBC, COSY, NOESY), are particularly valuable for determining the compound's structure. []

Q7: How can the 3D structure of Lup-20(29)-en-28-oic acid glycosides be determined in solution?

A7: The three-dimensional structure of Lup-20(29)-en-28-oic acid glycosides, like anemoside A3, can be determined in solution using a combination of NMR spectroscopy and molecular simulation techniques. []

Q8: Are there any specific challenges associated with the formulation of Lup-20(29)-en-28-oic acid due to its material properties?

A8: Lup-20(29)-en-28-oic acid exhibits poor aqueous solubility, which can hinder its effective delivery and bioavailability. [] Consequently, various formulation strategies are being explored to enhance its solubility and therapeutic potential.

Q9: Can Lup-20(9)-en-28-oic acid be incorporated into nanoemulsions for enhanced delivery?

A9: Yes, research has explored the formulation of Lup-20(29)-en-28-oic acid into nanoemulsions using flaxseed oil as a carrier. [] This approach aims to improve its solubility, bioavailability, and therapeutic efficacy.

Q10: How do modifications to the Lup-20(29)-en-28-oic acid structure affect its anti-HIV activity?

A10: Modifications at the C-28 carboxylic acid group of Lup-20(29)-en-28-oic acid, such as amide formation, have been explored to enhance its anti-HIV properties. [] These modifications can influence its interactions with viral proteins, potentially leading to improved potency and selectivity.

Q11: What structural modifications have been made to improve the antiplasmodial activity of Lup-20(29)-en-28-oic acid?

A11: While Lup-20(29)-en-28-oic acid itself exhibits moderate antiplasmodial activity, studies have investigated C-3 position acylated analogs and hybrid models incorporating artesunic acid to enhance its effectiveness against Plasmodium falciparum. []

Q12: What are some strategies to improve the solubility and bioavailability of Lup-20(29)-en-28-oic acid?

A12: Several strategies are employed to overcome the inherent low aqueous solubility of Lup-20(29)-en-28-oic acid. These include:

  • Nanoemulsion formulation: Encapsulating the compound in flaxseed oil-based nanoemulsions has shown promise in enhancing delivery efficiency. []
  • Cyclodextrin complexation: Complexation with hydroxypropyl-gamma cyclodextrin increases the water-soluble fraction of Lup-20(29)-en-28-oic acid. []

Q13: What is the therapeutic index of Lup-20(29)-en-28-oic acid?

A13: Lup-20(29)-en-28-oic acid demonstrates a favorable therapeutic index, exhibiting no significant toxicity even at doses up to 500 mg/kg body weight. [] This characteristic makes it a promising candidate for further development as a chemotherapeutic agent.

Q14: What in vitro models have been used to study the anti-cancer activity of Lup-20(29)-en-28-oic acid?

A14: Researchers have employed various human cancer cell lines to evaluate the in vitro anticancer activity of Lup-20(29)-en-28-oic acid. These include melanoma cell lines (Mel-1, Mel-2), human colorectal cancer cells (COLO 205), human hepatoma cells (Hep G2), human gastric cancer cells (AGS), human breast adenocarcinoma cells (MCF-7), human ovarian adenocarcinoma cells (SK-OV-3), and human acute myeloblastic leukemia cells (Kasumi-1). [, , , , ]

Q15: What in vivo models have been used to study the anti-inflammatory activity of Lup-20(29)-en-28-oic acid?

A15: The anti-inflammatory activity of Lup-20(29)-en-28-oic acid has been investigated in vivo using the carrageenan-induced paw edema model in mice. []

Q16: Has Lup-20(29)-en-28-oic acid been evaluated in clinical trials for any indication?

A16: While preclinical studies have shown promising results for Lup-20(29)-en-28-oic acid in various disease models, it's essential to note that clinical trials are ongoing to determine its safety and efficacy in humans. The U.S. National Cancer Institute supports a large network of clinical trial groups currently investigating Lup-20(29)-en-28-oic acid as a potential anticancer therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.